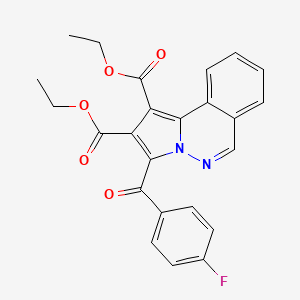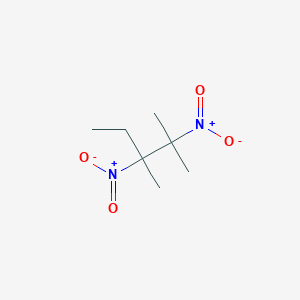
2,3-Dimethyl-2,3-dinitropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2,3-dinitropentane is an organic compound with the molecular formula C7H14N2O4. It is a rare and unique chemical, often used in early discovery research . This compound is characterized by its two nitro groups attached to a pentane backbone, which also contains two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dinitropentane typically involves the nitration of 2,3-dimethylpentane. One method includes adding acetone, water, and a catalyst into a reaction container at room temperature. Ammonia and hydrogen peroxide are then dripped into the reaction system at 60 to 90°C with stirring. The pH is maintained between 8 and 10, and the molar ratio of hydrogen peroxide to acetone is kept between 3:1 and 8:1. After the reaction is complete, the mixture is cooled, filtered, and washed to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. The synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2,3-dinitropentane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of 2,3-dimethyl-2,3-diaminopentane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2,3-dinitropentane is primarily used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound for studying nitro group interactions.
Industry: Utilized in the development of sensors and detection systems for explosive taggants.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2,3-dinitropentane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amines or substitution reactions. The exact molecular pathways and targets depend on the specific application and conditions used in the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar structure but with a shorter carbon chain.
2,3-Dimethylpentane: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,3-Dimethyl-2,3-dinitrohexane: Longer carbon chain, potentially leading to different physical and chemical properties.
Uniqueness
2,3-Dimethyl-2,3-dinitropentane is unique due to its specific arrangement of nitro and methyl groups, which confer distinct reactivity and chemical properties. This makes it valuable for specialized research applications where these properties are required .
Eigenschaften
CAS-Nummer |
121781-61-1 |
|---|---|
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
2,3-dimethyl-2,3-dinitropentane |
InChI |
InChI=1S/C7H14N2O4/c1-5-7(4,9(12)13)6(2,3)8(10)11/h5H2,1-4H3 |
InChI-Schlüssel |
IXKCCSQYPRNQNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



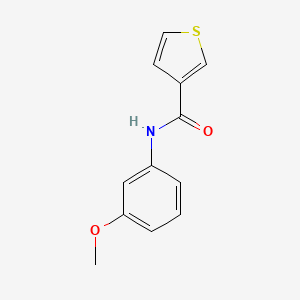
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)

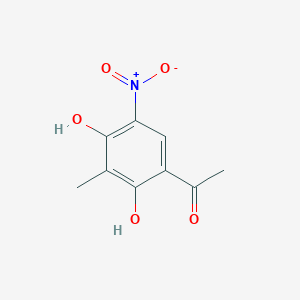

![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
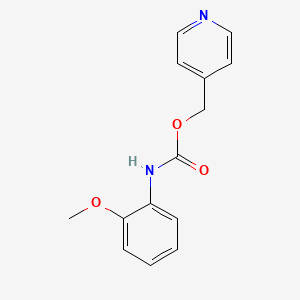
![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
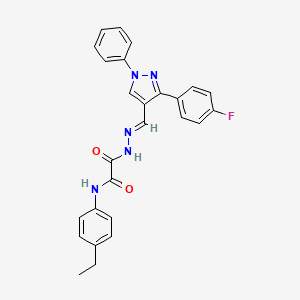
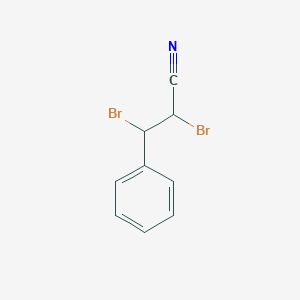
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
